![molecular formula C19H20N4O3 B10981580 Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B10981580.png)
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the incorporation of molecular sieves and dry solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in the development of new materials with specific properties.
Uniqueness
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to its specific structure, which combines the triazolopyridine moiety with a benzoate ester and a butanoyl group. This unique combination enhances its potential for diverse biological activities and applications in various fields of research.
Biological Activity
Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate (CAS Number: 1351695-31-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.4 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety, contributing to its biological properties.
The biological activity of this compound is likely attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, triazole derivatives often act as inhibitors for kinases and cholinesterases, which are critical in cancer and neurodegenerative diseases .
- Cellular Pathways Modulation : The compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell proliferation and survival .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 and A549), triazole derivatives have shown IC50 values ranging from 0.2 µM to 10 µM, indicating potent antiproliferative effects .
- Mechanism : The anticancer activity is often linked to apoptosis induction and cell cycle arrest mediated by the modulation of signaling pathways.
Anti-Cholinesterase Activity
This compound may also demonstrate anti-cholinesterase activity:
- Comparison with Standard Drugs : Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) with IC50 values comparable to established drugs like donepezil . This suggests potential applications in treating Alzheimer’s disease.
Data Table: Summary of Biological Activities
Activity Type | Test System | IC50 Range (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.2 - 10 | |
Anti-Cholinesterase | AChE | Comparable to Donepezil |
Case Studies
Several case studies highlight the potential of triazole-based compounds in therapeutic applications:
- Anticancer Efficacy : A study demonstrated that a related triazole compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 5.85 µM. This underscores the potential for this compound in cancer therapy .
- Neuroprotective Effects : Another study indicated that similar compounds could reduce neuroinflammation markers in vitro, suggesting their utility in neurodegenerative disease models .
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C19H20N4O3/c1-2-26-19(25)14-9-11-15(12-10-14)20-18(24)8-5-7-17-22-21-16-6-3-4-13-23(16)17/h3-4,6,9-13H,2,5,7-8H2,1H3,(H,20,24) |
InChI Key |
NBHDRHAZGZGYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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